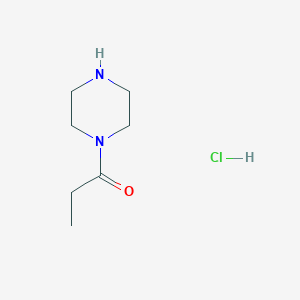

1-(Piperazin-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUHSYFMUXFAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with propionyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of 1-(Piperazin-1-yl)propan-1-one hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Pharmacological Research:

- Antimicrobial Activity: Studies indicate that 1-(Piperazin-1-yl)propan-1-one hydrochloride exhibits moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or antimicrobial agents.

- Anticancer Properties: Preliminary in vitro studies have shown that the compound possesses cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the modulation of cellular pathways linked to apoptosis .

- Neurological Studies: The piperazine structure allows for interactions with neurotransmitter receptors, making this compound a candidate for research into neuropharmacology. It may influence serotonin and dopamine receptors, which are critical in treating psychiatric disorders.

Material Science:

- Synthesis of Complex Molecules: As a versatile building block, 1-(Piperazin-1-yl)propan-1-one hydrochloride can be used in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it valuable in organic synthesis .

- Ligand Development: The compound is being explored as a ligand in receptor studies, potentially leading to the development of new therapeutic agents targeting specific receptors involved in various diseases .

Case Study 1: Antimicrobial Efficacy

Research conducted by demonstrated that 1-(Piperazin-1-yl)propan-1-one hydrochloride showed significant activity against Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest its potential for further development into an antimicrobial drug.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Substituents like benzo[b]thiophene (e.g., compound 8 ) increase molecular complexity and reduce yields (12–14%) compared to simpler analogs .

- Fluorination (compound 4 ) improves yield (26%) but lowers melting points, suggesting reduced crystallinity .

- Phenoxy modifications (e.g., compound in ) enhance purity (>95%), likely due to optimized industrial-scale synthesis.

Pharmacological Activity

Key Observations :

- The benzothiophene-piperazine hybrid 7e exhibits serotonin receptor affinity, highlighting the role of aromatic moieties in receptor interaction .

- CIBA 1002-Go demonstrates divergent activity (catecholamine depletion) despite structural similarity, underscoring substituent-driven functional shifts .

- PF-5274857’s chloropyridinyl and methylsulfonyl groups confer specificity for Smo receptors, expanding therapeutic applications beyond neurology .

Biological Activity

1-(Piperazin-1-yl)propan-1-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring attached to a propanone moiety. Its synthesis typically involves the reaction of piperazine with appropriate carbonyl compounds under controlled conditions. The chemical structure can be represented as follows:

Anticonvulsant Activity

Recent studies have evaluated various derivatives of 1-(piperazin-1-yl)propan-1-one for their anticonvulsant properties. For instance, a series of compounds were tested in the maximal electroshock seizure (MES) model in rats. Among these, certain derivatives exhibited significant anticonvulsant activity, indicating the potential for treating epilepsy.

| Compound | Dose (mg/kg) | MES Activity | Neurotoxicity |

|---|---|---|---|

| 3a | 30 | Active | Moderate |

| 3b | 100 | Poor | High |

| 3f | 300 | Excellent | Low |

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) showed outstanding efficacy in reducing seizure activity without significant neurotoxicity, highlighting its therapeutic potential .

Serotonin Receptor Affinity

The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT1A subtype. Docking studies have indicated that modifications in the piperazine moiety can enhance binding affinity. For example, a derivative with a benzo[b]thiophene substitution demonstrated a Ki value of 2.30 μM at the 5-HT1A receptor, suggesting that structural variations can significantly influence biological activity .

The biological activity of 1-(piperazin-1-yl)propan-1-one hydrochloride is believed to be mediated through multiple pathways:

- Modulation of Neurotransmitter Systems: The compound likely interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and seizure control.

- Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, which may contribute to their anticonvulsant effects by altering metabolic pathways involved in neurotransmitter synthesis or degradation.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its derivatives:

- Anticonvulsant Screening: A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models, suggesting their potential as new antiepileptic drugs .

- Binding Affinity Studies: Research indicated that structural modifications could enhance binding affinities to serotonin receptors, providing insights into designing more effective therapeutics .

- Toxicity Assessments: Neurotoxicity evaluations showed varying degrees of safety profiles among different derivatives, emphasizing the importance of careful compound selection in drug development.

Q & A

Q. How do structural modifications (e.g., methyl groups, halogen substituents) impact metabolic stability?

- Methodology :

- Microsomal Incubations : Incubate with liver microsomes (human/rat); quantify parent compound degradation via UPLC-MS .

- CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

Key Notes

- Methodological Focus : Emphasized experimental design, validation techniques, and analytical troubleshooting.

- Advanced Topics : Highlighted interdisciplinary approaches (e.g., computational modeling paired with in vitro assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.